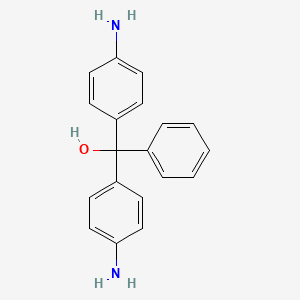
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, 2-phenylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide is a quaternary ammonium compound. It is known for its unique structure, which includes a phenylbutanoyloxy group attached to a propyl chain, making it a compound of interest in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include the use of solvents like acetonitrile or ethanol, and the reaction is carried out at elevated temperatures to ensure complete quaternization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. This makes it effective as an antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
- Tetraethylammonium iodide
- Tetramethylammonium iodide
- Benzyltrimethylammonium iodide
Uniqueness
Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide is unique due to its phenylbutanoyloxy group, which imparts specific chemical and biological properties not found in simpler quaternary ammonium compounds. This structural feature enhances its ability to interact with biological membranes and makes it a valuable compound in various applications .
Propiedades
Número CAS |
73664-07-0 |
|---|---|
Fórmula molecular |
C18H30INO2 |
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium;iodide |
InChI |
InChI=1S/C18H30NO2.HI/c1-5-17(16-12-9-8-10-13-16)18(20)21-15-11-14-19(4,6-2)7-3;/h8-10,12-13,17H,5-7,11,14-15H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
ADOMOBOBDDVOLP-UHFFFAOYSA-M |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)OCCC[N+](C)(CC)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)










